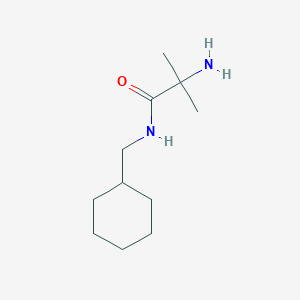
4-Chloro-2-(trifluoromethoxy)phenylacetonitrile
描述
4-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a chemical compound characterized by its unique structure, which includes a chlorine atom, a trifluoromethoxy group, and a nitrile group attached to a phenyl ring. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethoxy)phenylacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-(trifluoromethoxy)benzene as the starting material.
Nucleophilic Substitution: The benzene ring undergoes nucleophilic substitution with a cyanide ion to introduce the nitrile group.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium cyanide, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4-Chloro-2-(trifluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: 4-Chloro-2-(trifluoromethoxy)phenylacetic acid.
Reduction Products: 4-Chloro-2-(trifluoromethoxy)phenylamine.
Substitution Products: Various substituted phenylacetonitriles depending on the electrophile or nucleophile used.
科学研究应用
Chemistry: 4-Chloro-2-(trifluoromethoxy)phenylacetonitrile is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of trifluoromethoxy groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
作用机制
The mechanism by which 4-Chloro-2-(trifluoromethoxy)phenylacetonitrile exerts its effects depends on the specific application. In medicinal chemistry, the compound may interact with biological targets through binding to receptors or enzymes. The trifluoromethoxy group can enhance the compound's binding affinity and selectivity, leading to desired biological effects.
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors in the body, influencing signaling pathways.
Enzymes: It can inhibit or activate certain enzymes, affecting metabolic processes.
相似化合物的比较
4-Chloro-2-(trifluoromethoxy)phenylacetic acid: This compound is structurally similar but contains a carboxylic acid group instead of a nitrile group.
2-(Trifluoromethoxy)chlorobenzene: This compound lacks the acetonitrile group and is used as a precursor in the synthesis of other derivatives.
Uniqueness: 4-Chloro-2-(trifluoromethoxy)phenylacetonitrile stands out due to its combination of a nitrile group and a trifluoromethoxy group on the phenyl ring. This unique structure provides distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
2-[4-chloro-2-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-7-2-1-6(3-4-14)8(5-7)15-9(11,12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLGTZZPDCMHPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino}propanoic acid](/img/structure/B1530247.png)
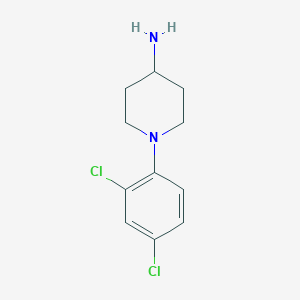
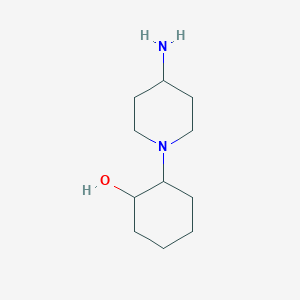
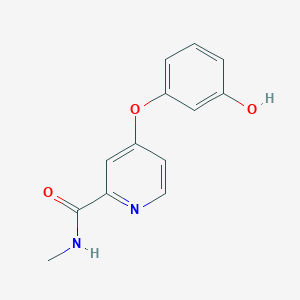
![4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1530252.png)
![3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530254.png)
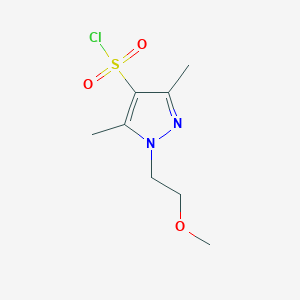
![4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B1530259.png)
![2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid](/img/structure/B1530260.png)
![[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1530262.png)
